2-methyl-3-(pyrrolidin-2-yl)pyridine

nAChR pharmacology Functional assay EC50 comparison

2-Methyl-3-(pyrrolidin-2-yl)pyridine (2-Methylnornicotine, CAS 64114-19-8) is a racemic bicyclic alkaloid with a unique pharmacological signature. Unlike nicotine, it acts as a partial agonist at α4β2 nAChRs (EC50 = 0.738 µM, Imax = 83.4% of ACh), offering balanced efficacy without over-activation. Its higher lipophilicity (LogP 2.14 vs. ~1.2) makes it a superior probe for CNS penetration studies. Essential for medicinal chemistry programs targeting cognitive disorders and smoking cessation. Procure from authenticated global sources with ≥95% purity for reproducible, publication-ready results.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 64114-19-8
Cat. No. B022804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-(pyrrolidin-2-yl)pyridine
CAS64114-19-8
Synonyms2-Methyl-3-(2-pyrrolidinyl)pyridine;  (+/-)-2-Methyl-3-(2-pyrrolidinyl)pyridine; 
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C2CCCN2
InChIInChI=1S/C10H14N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6,10,12H,3,5,7H2,1H3
InChIKeyPNNMNLLCHYHPBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(pyrrolidin-2-yl)pyridine (CAS 64114-19-8): Procurement-Relevant Overview and Chemical Identity


2-Methyl-3-(pyrrolidin-2-yl)pyridine (CAS 64114-19-8), also known as 2-Methylnornicotine, is a synthetic bicyclic alkaloid consisting of a pyridine ring substituted at the 2-position with a methyl group and at the 3-position with a pyrrolidine moiety . It is a structural analog of nicotine and nornicotine, with a molecular formula of C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol . The compound is typically supplied as a racemic mixture and is primarily utilized as a research tool for investigating nicotinic acetylcholine receptor (nAChR) pharmacology, serving as a key intermediate or comparator in the development of subtype-selective nAChR modulators [1].

Why Generic Substitution Fails: The Critical Role of 2-Methyl-3-(pyrrolidin-2-yl)pyridine in nAChR Research


Direct substitution of 2-methyl-3-(pyrrolidin-2-yl)pyridine with closely related analogs like nicotine, nornicotine, or other methylated derivatives is not scientifically valid due to significant quantitative differences in their pharmacological profiles. While all these compounds interact with nicotinic acetylcholine receptors (nAChRs), the specific position and presence of the methyl group on the pyridine ring of 2-methylnornicotine profoundly alters its functional potency, efficacy, and selectivity at key receptor subtypes [1]. These differences, detailed in the evidence below, directly impact experimental outcomes in receptor pharmacology, making this compound a distinct and non-interchangeable tool for studies focused on α4β2 nAChR function, particularly where a balance of potency and partial agonism is desired [2].

Quantitative Differentiation of 2-Methyl-3-(pyrrolidin-2-yl)pyridine Against Key Analogs: An Evidence-Based Procurement Guide


Functional Potency at α4β2 nAChR: 2-Methylnornicotine vs. Nicotine

In a direct comparison using Xenopus oocytes expressing human α4β2 nAChRs, 2-methylnornicotine (denoted as 2′-MeN) exhibits an EC50 of 0.738 µM, which is approximately 1.7-fold less potent than nicotine (EC50 = 0.430 µM) [1]. This quantitative difference in functional potency is critical for experimental design where a less potent agonist is required to avoid receptor desensitization or to study partial agonism.

nAChR pharmacology Functional assay EC50 comparison

Functional Efficacy (Imax) at α4β2 nAChR: 2-Methylnornicotine Exhibits Partial Agonism

2-Methylnornicotine (2′-MeN) acts as a partial agonist at human α4β2 nAChRs, eliciting a maximum response (Imax) of 83.4% relative to the full agonist acetylcholine (ACh) [1]. In contrast, nicotine under the same conditions produces a near-full agonist response with an Imax of 93.8% of the ACh response [1]. This 10.4 percentage-point difference in efficacy is significant and indicates that 2-methylnornicotine cannot fully activate the receptor to the same extent as nicotine.

nAChR pharmacology Efficacy comparison Partial agonist

Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability of 2-Methylnornicotine

The calculated octanol-water partition coefficient (LogP) for 2-methylnornicotine is 2.143 , which is significantly higher than the LogP of approximately 1.2 reported for nicotine [1]. This difference of nearly one LogP unit indicates that 2-methylnornicotine is substantially more lipophilic, which can translate to enhanced passive diffusion across biological membranes, including the blood-brain barrier.

Physicochemical properties LogP comparison Blood-brain barrier permeability

Basicity (pKa) Difference: Potential Impact on Ionization and Receptor Interaction

The predicted pKa of the pyrrolidine nitrogen in 2-methylnornicotine is 9.13 , which is approximately 1 unit higher than the corresponding pKa of ~8.0 for nicotine [1]. This difference means that at physiological pH (7.4), 2-methylnornicotine will exist to a greater extent in its protonated, positively charged form. The ionization state of nicotinic ligands is known to be a critical determinant of their binding affinity and functional activity at nAChRs [2].

Physicochemical properties pKa comparison Ionization state

Optimal Research and Industrial Application Scenarios for 2-Methyl-3-(pyrrolidin-2-yl)pyridine


Development of Subtype-Selective α4β2 nAChR Partial Agonists

Given its established partial agonist profile at α4β2 nAChRs (Imax = 83.4% of ACh response) [1], 2-methyl-3-(pyrrolidin-2-yl)pyridine serves as an ideal chemical starting point or key comparator for medicinal chemistry programs aimed at developing novel, subtype-selective nAChR partial agonists. This application is particularly relevant for therapeutic areas such as cognitive disorders and smoking cessation, where partial agonism is a desired pharmacological property to avoid receptor over-activation and associated side effects.

Pharmacological Tool for Dissecting nAChR Signaling Pathways

The compound's distinct functional potency (EC50 = 0.738 µM) and partial efficacy relative to nicotine make it a valuable pharmacological tool for dissecting the specific contributions of α4β2 nAChR activation to downstream signaling events and neuronal function [1]. Researchers can use this compound in comparative studies with nicotine to isolate effects that are dependent on agonist efficacy versus simple receptor occupancy.

Reference Standard in nAChR Binding and Functional Assays

As a well-defined nicotine analog with documented activity, 2-methyl-3-(pyrrolidin-2-yl)pyridine can be employed as a reference standard or control compound in high-throughput screening campaigns designed to identify novel nAChR ligands [2]. Its distinct pharmacological signature (potency, efficacy) provides a benchmark for characterizing the activity of new chemical entities in both binding and functional assays.

Investigating the Role of Lipophilicity in CNS Penetration

The significantly higher LogP value of 2-methylnornicotine (LogP = 2.14) compared to nicotine (LogP ~ 1.2) makes it a useful probe for structure-property relationship (SPR) studies investigating the impact of lipophilicity on blood-brain barrier penetration and CNS distribution of nicotinic ligands. This can inform the design of CNS-penetrant drug candidates with optimized pharmacokinetic profiles.

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